molecular formula C17H25NO4 B1379817 Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate CAS No. 1009092-91-4

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B1379817
CAS No.: 1009092-91-4
M. Wt: 307.4 g/mol
InChI Key: LBTFCAQHUDISGT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxymethyl group, and a phenyloxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-5-phenyloxazolidine-3-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may allow it to act as a drug candidate for targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxymethyl group and the phenyloxazolidine ring play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,2R)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylate

Uniqueness

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate is unique due to its combination of a phenyloxazolidine ring and a tert-butyl group. This structural arrangement provides distinct reactivity patterns and potential applications that are not observed in similar compounds. The presence of the hydroxymethyl group further enhances its versatility in chemical reactions and biological interactions.

Biological Activity

Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate (CAS Number: 1009092-91-4) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a hydroxymethyl group, and a phenyloxazolidine ring. Its molecular formula is C17H25NO4C_{17}H_{25}NO_4, with a molecular weight of 307.385 g/mol. The structural uniqueness of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Synthesis

Synthetic Routes : The synthesis typically involves the reaction of tert-butyl 2,2-dimethyl-5-phenyloxazolidine-3-carboxylate with formaldehyde under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, and the reaction is often conducted at room temperature or slightly elevated temperatures.

Industrial Production : On an industrial scale, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are utilized to achieve high purity levels of the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group and the phenyloxazolidine ring are critical for binding to these targets, influencing various biochemical pathways.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxazolidines have shown significant cytotoxicity against various cancer cell lines. A related compound exhibited IC50 values in the micromolar range against prostate cancer cells (LNCaP), suggesting selective toxicity towards cancerous cells while sparing normal cells .

Compound Cell Line IC50 (μM) Mechanism of Action
SK228A5490.20 - 2.58Induces apoptosis
Compound 23LNCaP11Selective for cancer cells

Other Biological Activities

Beyond anticancer effects, this compound has been investigated for its role in modulating biochemical pathways related to enzyme activity. Its structural features may allow it to act as a biochemical probe in research settings.

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that compounds similar to this compound could promote programmed cell death via intrinsic pathways by triggering cytochrome c release from mitochondria and subsequent caspase activation .
  • Inhibition of Tumor Cell Invasion : Research indicated that certain oxazolidine derivatives could disrupt the FAK/Paxillin signaling pathway in tumor cells, significantly reducing their invasive characteristics in vitro .

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-13(11-19)14(21-17(18,4)5)12-9-7-6-8-10-12/h6-10,13-14,19H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTFCAQHUDISGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(C(O1)C2=CC=CC=C2)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 2
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 3
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 4
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 5
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate
Reactant of Route 6
Tert-butyl 4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate

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